molecular formula C12H8FN3 B14059853 5-(4-Amino-2-fluorophenyl)picolinonitrile CAS No. 2055841-27-3

5-(4-Amino-2-fluorophenyl)picolinonitrile

Cat. No.: B14059853
CAS No.: 2055841-27-3
M. Wt: 213.21 g/mol
InChI Key: JNWVTXWQZRDTSO-UHFFFAOYSA-N
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Description

5-(4-Amino-2-fluorophenyl)picolinonitrile is an organic compound with the molecular formula C12H8FN3. It is a derivative of picolinonitrile, characterized by the presence of an amino group and a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-2-fluorophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under gold(I)-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-2-fluorophenyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Amino-2-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-Amino-2-fluorophenyl)picolinonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

2055841-27-3

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

5-(4-amino-2-fluorophenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H8FN3/c13-12-5-9(15)2-4-11(12)8-1-3-10(6-14)16-7-8/h1-5,7H,15H2

InChI Key

JNWVTXWQZRDTSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=CN=C(C=C2)C#N

Origin of Product

United States

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